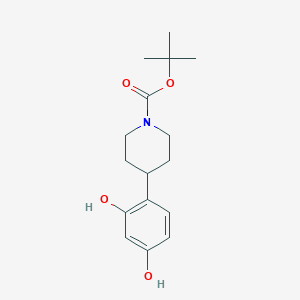![molecular formula C10H9N5 B13109317 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a triazole and a benzimidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .
化学反応の分析
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
作用機序
The mechanism by which 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its biological effects. The pathways involved often include modulation of cellular processes such as apoptosis and cell cycle regulation .
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 1-(1-Aryl-1H-1,2,3-triazol-4-yl)-β-carboline
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to similar compounds .
特性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9N5/c1-6-11-10(15-14-6)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H,11,14,15) |
InChIキー |
MABNPZSGHVKMIN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


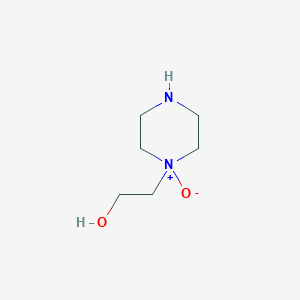

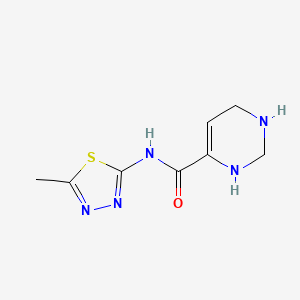
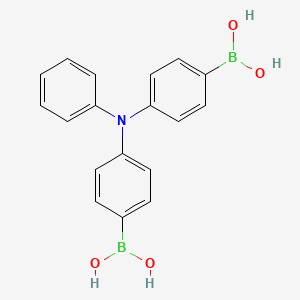



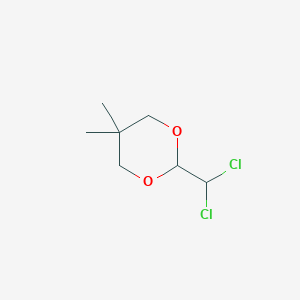

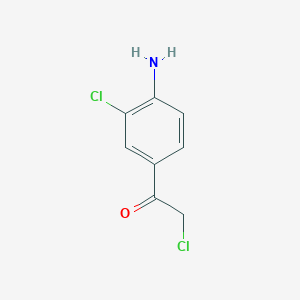
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
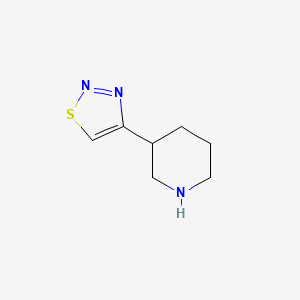
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
